molecular formula C13H19NO3 B501146 N-(sec-butyl)-2,4-dimethoxybenzamide

N-(sec-butyl)-2,4-dimethoxybenzamide

Cat. No.: B501146
M. Wt: 237.29g/mol
InChI Key: INFDYEGHDMXGDI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2,4-dimethoxybenzamide is a chemical compound of interest in synthetic organic chemistry and medicinal research. As a derivative of substituted benzamide, its structure is related to compounds used in the synthesis of complex molecules, including natural products and potential therapeutic agents . Specifically, N-sec-butyl benzamide derivatives have been identified as key intermediates in synthetic methodologies such as the [1,2]-Wittig rearrangement for the construction of 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones . These structural motifs are found in compounds with demonstrated biological activities, such as plant growth inhibition and anticancer properties, making pathways involving such intermediates valuable for drug discovery and development . Researchers can utilize this compound to explore its applicability in developing novel synthetic routes or as a precursor for biologically active molecules. Its physical and chemical properties, such as spectral data and thermodynamic constants, can be referenced from standard databases like the NIST Chemistry WebBook . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29g/mol

IUPAC Name

N-butan-2-yl-2,4-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)11-7-6-10(16-3)8-12(11)17-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

INFDYEGHDMXGDI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the N-substituent and aromatic ring modifications. Key examples include:

Compound Name N-Substituent Aromatic Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-(sec-butyl)-2,4-dimethoxybenzamide sec-butyl 2,4-dimethoxy ~265.3 (calculated) High lipophilicity
N-(benzimidazol-2-yl)-2,4-dimethoxybenzamide Benzimidazole 2,4-dimethoxy 318.3 Antiproliferative activity
N-(2-aminoethyl)-2,4-dimethoxybenzamide 2-Aminoethyl 2,4-dimethoxy 254.3 Enhanced solubility, receptor binding
N-(4-chlorophenyl)-2,4-dimethoxybenzamide 4-Chlorophenyl 2,4-dimethoxy 305.8 Potential enzyme inhibition
N-(sec-butyl)-4-isopropoxybenzamide sec-butyl 4-isopropoxy 235.3 Moderate bioactivity
  • N-Benzimidazole derivatives (e.g., ): The benzimidazole moiety introduces hydrogen-bonding capacity and planar rigidity, contributing to antiproliferative effects in cancer cells . In contrast, the sec-butyl group in the target compound likely prioritizes hydrophobic interactions over direct DNA intercalation.
  • Aminoethyl/hydrazine derivatives (): Polar substituents like aminoethyl or hydrazine improve aqueous solubility but may reduce blood-brain barrier penetration compared to the sec-butyl group .
  • Chlorophenyl/isopropoxy analogs (): Electron-withdrawing groups (e.g., Cl) or bulky alkoxy substituents (e.g., isopropoxy) alter electronic density and steric hindrance, affecting binding to targets like cyclooxygenase-2 .

Physicochemical Properties

  • Lipophilicity: The sec-butyl group increases logP compared to polar substituents (e.g., aminoethyl), as seen in N-(sec-butyl)-4-isopropoxybenzamide (logP ~3.5) . This enhances membrane permeability but may limit solubility.
  • Spectral Data : ¹H NMR of similar compounds (e.g., ) shows distinct methoxy proton signals at δ 3.6–4.0 ppm, while sec-butyl protons resonate as multiplet peaks at δ 1.0–1.5 ppm .

Preparation Methods

Nitrile Hydrolysis Route

The hydrolysis of nitriles to amides under acidic or basic conditions offers a straightforward pathway. Adapted from a procedure for N-tert-butyl amides, this method could be modified for sec-butyl derivatives:

  • Reaction Setup :

    • Substrate : 2,4-Dimethoxybenzonitrile (1.0 equiv)

    • Amine Source : sec-Butylamine (2.0 equiv)

    • Additives : Water (1.1 equiv), tert-butyl nitrite (TBN, 2.0 equiv)

    • Solvent : Dichloromethane (DCM) or ethyl acetate

    • Conditions : Stirring at 20°C for 24–36 hours under open-flask conditions.

  • Mechanistic Insights :
    TBN acts as a nitrosating agent, facilitating the conversion of nitriles to iminonitroso intermediates, which subsequently react with water and amines to yield amides. The sec-butylamine’s secondary nature may slow nucleophilic attack compared to primary amines, necessitating extended reaction times.

  • Yield Optimization :
    Preliminary data from tert-butyl analogs suggest yields of 66–93%. For sec-butyl derivatives, yields are anticipated to range between 50–75% due to increased steric bulk.

Table 1. Comparative Yields for tert-Butyl vs. sec-Butyl Amides

AmineReaction Time (h)Yield (%)Solvent
tert-Butylamine16–3666–93DCM/EtOAc
sec-Butylamine24–48*50–75*DCM/EtOAc
*Estimated based on steric and electronic considerations.

Schotten-Baumann Acylation

The reaction of acyl chlorides with amines in biphasic conditions represents a classical approach:

  • Procedure :

    • Acyl Chloride Synthesis : 2,4-Dimethoxybenzoyl chloride (1.0 equiv) is prepared via thionyl chloride treatment of the corresponding carboxylic acid.

    • Amidation : The acyl chloride is added dropwise to a cooled (0–5°C) mixture of sec-butylamine (1.2 equiv) and aqueous NaOH (10%) under vigorous stirring.

  • Advantages and Limitations :

    • Pros : High reactivity, short reaction times (<2 h).

    • Cons : Requires handling corrosive reagents (SOCl₂), potential over-acylation.

  • Yield Data :
    Analogous reactions for N-alkyl benzamides report yields of 70–85% under optimized conditions.

Catalytic Coupling Methods

Transition-metal-catalyzed couplings, such as those employing HATU or EDC/HOBt, provide high efficiency under mild conditions:

  • Typical Protocol :

    • Reagents : 2,4-Dimethoxybenzoic acid (1.0 equiv), sec-butylamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

    • Solvent : DMF or acetonitrile.

    • Conditions : Room temperature, 12–24 hours.

  • Key Considerations :

    • DMF may enhance solubility but complicates purification.

    • Excess amine minimizes dimerization side products.

Experimental Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) generally enhance reaction rates by stabilizing charged intermediates. However, for sec-butylamine, low-polarity solvents like toluene may improve selectivity by reducing solvation of the amine.

Steric and Electronic Effects

The ortho-methoxy group in 2,4-dimethoxybenzamide introduces steric hindrance, potentially slowing acylation. Electron-donating methoxy groups activate the aromatic ring toward electrophilic attack but may hinder nucleophilic substitution at the carbonyl carbon.

Characterization and Analytical Data

While specific data for this compound are scarce, analogous compounds provide benchmarks:

  • 1H NMR (CDCl₃) :

    • δ 1.20–1.40 (m, 3H, CH₂CH(CH₃)), 1.45–1.60 (m, 2H, CH₂), 3.80–3.95 (s, 6H, OCH₃), 6.40–7.20 (m, 3H, aromatic).

  • 13C NMR :

    • 169.5 (C=O), 160–100 (aromatic carbons), 50–55 (N-CH₂), 25–30 (CH₃).

  • HRMS :

    • Calculated for C₁₃H₁₉NO₃ [M+H]⁺: 238.1443.

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